molecular formula C8H13I B13550607 1-Iodobicyclo[2.2.2]octane CAS No. 931-98-6

1-Iodobicyclo[2.2.2]octane

Katalognummer: B13550607
CAS-Nummer: 931-98-6
Molekulargewicht: 236.09 g/mol
InChI-Schlüssel: SMDJHIPXLFNPTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodobicyclo[2.2.2]octane is an organic compound with the molecular formula C₈H₁₃I. It is a derivative of bicyclo[2.2.2]octane, where one of the hydrogen atoms is replaced by an iodine atom. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

1-Iodobicyclo[2.2.2]octane can be synthesized through various methods. One common synthetic route involves the iodination of bicyclo[2.2.2]octane. This reaction typically uses iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired product .

Analyse Chemischer Reaktionen

1-Iodobicyclo[2.2.2]octane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the iodine atom.

Wissenschaftliche Forschungsanwendungen

1-Iodobicyclo[2.2.2]octane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-iodobicyclo[2.2.2]octane primarily involves its reactivity as an organoiodine compound. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution and oxidative addition, which are fundamental to its role in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

1-Iodobicyclo[2.2.2]octane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a valuable intermediate in various chemical reactions and applications .

Eigenschaften

CAS-Nummer

931-98-6

Molekularformel

C8H13I

Molekulargewicht

236.09 g/mol

IUPAC-Name

1-iodobicyclo[2.2.2]octane

InChI

InChI=1S/C8H13I/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2

InChI-Schlüssel

SMDJHIPXLFNPTJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1CC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.